molecular formula C21H27N7NaO17P3 B563752 beta-nicotinamide adenine dinucleotide phosphate sodium salt CAS No. 698999-85-8

beta-nicotinamide adenine dinucleotide phosphate sodium salt

Cat. No.: B563752
CAS No.: 698999-85-8
M. Wt: 765.4 g/mol
InChI Key: JNUMDLCHLVUHFS-UHFFFAOYSA-M
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Description

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) is a crucial coenzyme involved in various biological processes. It plays a significant role in redox reactions, acting as an electron carrier in cellular respiration and photosynthesis. This compound is essential for maintaining cellular energy balance and is involved in numerous metabolic pathways.

Properties

IUPAC Name

sodium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUMDLCHLVUHFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7NaO17P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703021
Record name βeta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate
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Molecular Weight

765.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Bio-Rad Laboratories MSDS]
Record name beta-Nicotinamide adenine dinucleotide phosphate sodium salt
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CAS No.

698999-85-8, 1184-16-3
Record name βeta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate
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URL https://comptox.epa.gov/dashboard/DTXSID20703021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'→5'-ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, monosodium salt
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) is synthesized from nicotinamide adenine dinucleotide through the action of nicotinamide adenine dinucleotide kinase, which uses adenosine triphosphate as a phosphoryl donor . The reaction conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of nicotinamide adenine dinucleotide phosphate. The product is then purified through various chromatographic techniques to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) include adenosine triphosphate, nicotinamide adenine dinucleotide kinase, and various buffer solutions to maintain the appropriate pH. The reactions are typically carried out under controlled temperature conditions to ensure enzyme stability and activity .

Major Products Formed

The major products formed from reactions involving nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) include its reduced form, nicotinamide adenine dinucleotide phosphate (reduced form), and inorganic phosphate .

Scientific Research Applications

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) has a wide range of scientific research applications:

    Chemistry: It is used as a coenzyme in various enzymatic assays to study redox reactions and enzyme kinetics.

    Biology: It plays a crucial role in cellular metabolism, photosynthesis, and respiration.

    Medicine: It is used in research related to metabolic disorders, cancer, and aging.

    Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes.

Mechanism of Action

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) exerts its effects by acting as an electron carrier in redox reactions. It participates in the transfer of electrons and hydrogen ions, facilitating various metabolic processes. It also acts as a substrate for enzymes such as nicotinamide adenine dinucleotide kinase and adenosine kinase, which regulate its phosphorylation and dephosphorylation . The molecular targets and pathways involved include the pentose phosphate pathway, glycolysis, and the tricarboxylic acid cycle .

Comparison with Similar Compounds

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) is similar to other nicotinamide adenine dinucleotide derivatives, such as:

The uniqueness of nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) lies in its role as a coenzyme in both anabolic and catabolic reactions, making it essential for maintaining cellular redox balance and energy metabolism .

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